The Evolutionary Trajectory of the Kiss2 Gene in Vertebrates: A Technical Guide
The Evolutionary Trajectory of the Kiss2 Gene in Vertebrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of the kisspeptin signaling system, initially recognized for its role in suppressing cancer metastasis, has revolutionized our understanding of reproductive neuroendocrinology. While the Kiss1 gene and its product, kisspeptin, have been extensively studied, particularly in mammals, the evolutionary history and functional significance of its paralog, Kiss2, are less completely understood. This technical guide provides a comprehensive overview of the evolution of the Kiss2 gene across the vertebrate lineage. It details its discovery, distribution, functional divergence from Kiss1, and the ultimate loss or modification of the gene in certain taxa. This document synthesizes current research to offer a detailed resource for professionals in reproductive biology, neuroscience, and pharmacology, highlighting key experimental methodologies and presenting quantitative data for comparative analysis.
Introduction: The Emergence of a Second Kisspeptin
The kisspeptin system, a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis, was initially thought to be governed by a single ligand-receptor pair: kisspeptin (encoded by Kiss1) and its receptor, GPR54 (also known as KISS1R).[1][2][3] However, research in non-mammalian vertebrates revealed a more complex picture. In 2009, a paralogous gene, termed Kiss2, was identified in the brain of amphibians.[4][5][6] This discovery was soon followed by the identification of Kiss2 in other vertebrate lineages, including fish.[7]
Synteny analysis confirmed that Kiss1 and Kiss2 are paralogous genes, likely arising from the two rounds of whole-genome duplication (1R and 2R) that occurred early in vertebrate evolution.[8][9][10] This duplication event also gave rise to multiple kisspeptin receptor genes in non-mammalian species, namely gpr54-1 (the ortholog of mammalian GPR54) and gpr54-2.[8][11] The presence of a second kisspeptin gene and multiple receptors in many vertebrates suggests a more intricate regulatory system than that observed in mammals, where only Kiss1 and GPR54 are present.[8][11]
Phylogenetic Distribution and Gene Loss
The distribution of the Kiss2 gene across vertebrates is not uniform, indicating a dynamic evolutionary history marked by both conservation and gene loss.
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Presence in Early Vertebrates: The Kiss2 gene is present in agnathans, fish, and amphibians, suggesting its ancient origins.[5] It has also been identified in some reptiles, such as turtles and lizards.[4][5]
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Loss in Avian and Crocodilian Lineages: The Kiss2 gene appears to have been completely lost in birds.[4][5] In crocodilians, the Kiss2-like gene is considered nonfunctional due to the presence of premature stop codons.[4][12]
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Mutation and Potential Non-functionality in Primates: A Kiss2-like gene has been identified in the genome of primates, including humans.[4][5] However, this gene is likely nonfunctional as the precursor polypeptide lacks the necessary glycine residue for C-terminal amidation, a crucial step for peptide activity.[4][5] Synthetic amidated human KISS2 peptide can activate the human GPR54 receptor, but the non-amidated form is inactive.[4]
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Loss in Marsupial and Placental Mammals: It is hypothesized that the Kiss2 gene was lost before the divergence of metatherians (marsupials) and eutherians (placental mammals), as the opossum lacks a Kiss2 gene.[5][8] Monotremes, such as the platypus, retain both Kiss1 and Kiss2 genes.[9]
This differential retention and loss of Kiss genes across vertebrate lineages are summarized in the table below.
| Vertebrate Group | Kiss1 Gene Status | Kiss2 Gene Status |
| Agnatha (Lamprey) | Present | Present |
| Chondrichthyes (Sharks) | Present | Present |
| Actinopterygii (Ray-finned fishes) | Present (some species lost) | Present (some species lost) |
| Sarcopterygii (Lobe-finned fishes) | Present | Present |
| Amphibia (Frogs, Salamanders) | Present | Present |
| Reptilia (Turtles, Lizards) | Present | Present |
| Reptilia (Crocodilians) | Present | Pseudogene |
| Aves (Birds) | Present | Absent |
| Mammalia (Monotremes) | Present | Present |
| Mammalia (Marsupials) | Present | Absent |
| Mammalia (Eutherians) | Present | Pseudogene (in primates) or Absent |
Functional Divergence of Kiss1 and Kiss2
The retention of both Kiss1 and Kiss2 in many vertebrate lineages suggests that they may have distinct, non-redundant functions. Studies in teleost fish, where both genes are often present and active, have provided the most insight into their functional divergence.
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Differential Expression and Regulation: In several fish species, Kiss1 and Kiss2 exhibit distinct expression patterns in the brain. For example, in zebrafish, Kiss1 neurons are located in the habenula, while Kiss2 neurons are found in the preoptic area and hypothalamus.[7] This anatomical separation suggests they are involved in different neural circuits. Furthermore, their expression can be differentially regulated by steroid hormones.[7][8]
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Potency at Kisspeptin Receptors: The peptide products of Kiss1 and Kiss2 can exhibit different potencies in activating the kisspeptin receptors. In some teleosts, the Kiss2 decapeptide appears to be more effective than the Kiss1 decapeptide at inducing gonadotropin release.[13]
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Role in Reproduction: While both kisspeptins are implicated in the regulation of the HPG axis, their specific roles may differ. In some fish, Kiss2 appears to have a more dominant role in controlling gonadotropin release and pubertal onset, while Kiss1 may be involved in other functions.[13][14][15] However, in other species, the Kiss1 system shows a stronger correlation with the regulation of the HPG axis.[16]
The Kisspeptin Signaling Pathway
The binding of kisspeptin (either Kiss1 or Kiss2) to its G-protein coupled receptor (KISS1R/GPR54) initiates a downstream signaling cascade. This pathway is crucial for the stimulation of gonadotropin-releasing hormone (GnRH) neurons.[2][17]
The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][17] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] This cascade ultimately leads to the depolarization of GnRH neurons and the release of GnRH.[2]
Below is a diagram illustrating the canonical kisspeptin signaling pathway.
Caption: Canonical Kisspeptin Signaling Pathway.
Experimental Protocols
The study of the Kiss2 gene and its product involves a variety of molecular and physiological techniques. Below are outlines of key experimental protocols.
Quantitative Real-Time PCR (qPCR) for Kiss2 Gene Expression
This technique is used to quantify the levels of Kiss2 mRNA in different tissues or under various experimental conditions.
Methodology:
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RNA Extraction: Total RNA is extracted from tissues of interest using a suitable method, such as TRIzol reagent, followed by DNase treatment to remove genomic DNA contamination.[18]
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[18][19]
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay.[18][20] Gene-specific primers for Kiss2 and a reference gene (e.g., β-actin, GAPDH) are used.[19][21]
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Data Analysis: The relative expression of Kiss2 mRNA is calculated using the ΔΔCT method, normalizing the data to the expression of the reference gene.[16][20]
Caption: Workflow for qPCR analysis of Kiss2 expression.
In Situ Hybridization (ISH) for Localization of Kiss2 mRNA
ISH is used to visualize the anatomical location of cells expressing Kiss2 mRNA within tissue sections, particularly in the brain.
Methodology:
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Tissue Preparation: Animals are perfused, and the tissues (e.g., brain) are dissected, fixed, and cryoprotected before being sectioned on a cryostat.
-
Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe specific for Kiss2 mRNA is synthesized by in vitro transcription. A sense probe is used as a negative control.
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Hybridization: The tissue sections are hybridized with the labeled probe overnight at an appropriate temperature.
-
Washing and Detection: The sections are washed to remove unbound probe, and the hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Visualization: A chromogenic substrate is added to produce a colored precipitate, allowing for the visualization of Kiss2-expressing cells under a microscope.
Receptor Binding Assays
These assays are used to determine the binding affinity of Kiss2 peptides to their receptors.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., COS-7, HEK293) is cultured and transiently transfected with a plasmid expressing the kisspeptin receptor of interest.[4]
-
Membrane Preparation: Cell membranes expressing the receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled kisspeptin ligand (e.g., ¹²⁵I-kisspeptin) and varying concentrations of unlabeled Kiss2 peptide.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: The binding affinity (Ki or IC50) of the Kiss2 peptide is determined by analyzing the competition binding data.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the Kiss2 gene and its product.
Table 1: Comparative Expression of kiss1 and kiss2 mRNA in Teleost Brains
| Species | Brain Region | Relative kiss1 Expression | Relative kiss2 Expression | Reference |
| Zebrafish (Danio rerio) | Habenula | High | Low | [7] |
| Zebrafish (Danio rerio) | Preoptic Area/Hypothalamus | Low | High | [7] |
| Chub Mackerel (Scomber japonicus) | Brain | Present | Present (higher than kiss1) | [22] |
| Red Seabream (Pagrus major) | Hypothalamus | - | Increased during spawning | [23] |
| Grass Puffer (Takifugu niphobles) | Brain | - | Increased during breeding season | [24] |
Table 2: Effects of Kisspeptin Administration on Gonadotropin Gene Expression in Teleosts
| Species | Kisspeptin Type | Treatment | lhβ mRNA Change | fshβ mRNA Change | Reference |
| Nile Tilapia (Oreochromis niloticus) | Kiss2-10 | In vitro (pituitary) | Increased | Increased | [25] |
| Grass Puffer (Takifugu niphobles) | gpKiss2 | In vivo | Increased | Increased | [24] |
| Striped Bass (Morone saxatilis) | Kiss2 | In vivo | Increased | Increased | [2] |
| Turbot (Scophthalmus maximus) | Kiss2 | In vitro (pituitary) | Increased | Increased | [26] |
Logical Relationships in Kisspeptin Evolution
The evolutionary history of the kisspeptin system can be visualized as a series of gene duplication and loss events.
Caption: Evolutionary history of the Kiss1 and Kiss2 genes.
Conclusion and Future Directions
The Kiss2 gene has a rich and complex evolutionary history, characterized by its ancient origins in early vertebrates and subsequent loss or modification in several major lineages. In taxa where it is retained, particularly in teleost fish, Kiss2 plays a crucial, and often distinct, role in reproductive regulation compared to its paralog, Kiss1. For researchers and professionals in drug development, understanding the functional nuances of the Kiss2 system in different species is paramount. The differential potency and expression of Kiss2 peptides and their receptors present opportunities for the development of more specific and targeted therapies for reproductive disorders.
Future research should focus on elucidating the precise functions of Kiss2 in a wider range of non-mammalian vertebrates. Further investigation into the signaling pathways activated by Kiss2, and how they may differ from those activated by Kiss1, will be critical. Additionally, exploring the upstream regulatory mechanisms that govern the differential expression of Kiss1 and Kiss2 will provide a more complete picture of the kisspeptin system's role in vertebrate reproduction. This knowledge will not only enhance our fundamental understanding of neuroendocrine evolution but also pave the way for novel therapeutic strategies.
References
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